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2-(4-Isopropylphenyl)-2-oxoacetic acid

Cat. No.: B12091187
M. Wt: 192.21 g/mol
InChI Key: KMHQQYBBGOYOIF-UHFFFAOYSA-N
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Description

Theoretical Framework for α-Keto Acid Reactivity in Organic Synthesis

The reactivity of α-keto acids is fundamentally governed by the electronic interplay between the vicinal carbonyl and carboxyl functionalities. The electron-withdrawing nature of both the ketone and the carboxylic acid groups results in a highly electrophilic α-carbon. This electrophilicity allows for a diverse range of nucleophilic addition reactions. Furthermore, the presence of the carboxylic acid moiety provides a handle for various transformations, including esterification, amidation, and decarboxylation, which can be exploited to generate a wide array of molecular scaffolds.

Overview of Aryl α-Keto Acid Chemistry and Its Significance

Aryl α-keto acids, a subclass of α-keto acids bearing an aromatic substituent, are of particular importance in organic synthesis. The aromatic ring introduces further possibilities for functionalization through electrophilic aromatic substitution reactions. These compounds serve as key precursors for the synthesis of a variety of more complex molecules, including α-hydroxy acids, α-amino acids, and various heterocyclic systems, which are often found in pharmaceuticals and other biologically active compounds. A common and effective method for the preparation of aryl α-keto acids is the Friedel-Crafts acylation of an aromatic compound with an appropriate acylating agent. cymitquimica.comvaia.com

Specific Research Focus on 2-(4-Isopropylphenyl)-2-oxoacetic Acid within Contemporary Chemical Literature

While the broader class of aryl α-keto acids has been extensively studied, specific research focusing solely on this compound is more niche. This particular compound, featuring a para-isopropylphenyl group, is of interest due to the presence of the isopropyl moiety, which can influence its physical properties and reactivity. Its structural similarity to other well-studied aryl α-keto acids suggests its potential as a building block in the synthesis of novel organic molecules. The cumene (B47948) (isopropylbenzene) starting material for its synthesis is a readily available and inexpensive bulk chemical, making it an economically viable precursor for larger-scale applications. vaia.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
IUPAC Name This compound
CAS Number 51208-83-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B12091187 2-(4-Isopropylphenyl)-2-oxoacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-oxo-2-(4-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C11H12O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7H,1-2H3,(H,13,14)

InChI Key

KMHQQYBBGOYOIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 4 Isopropylphenyl 2 Oxoacetic Acid

Conventional Laboratory-Scale Preparations

Conventional methods for the synthesis of 2-(4-isopropylphenyl)-2-oxoacetic acid often rely on the direct transformation of readily available precursors. These techniques are well-established and provide reliable access to the target compound on a laboratory scale.

Direct Synthesis from Appropriate Precursors

The direct synthesis of this compound can be achieved from several key starting materials. One common precursor is 4-isopropylbenzaldehyde, also known as cuminaldehyde. nih.gov The oxidation of the aldehyde functional group to a glyoxylic acid is a known transformation, although specific conditions for this substrate require careful control to avoid over-oxidation to the corresponding benzoic acid (cumic acid). researchgate.net

Another viable precursor is 4-isopropylacetophenone. The oxidation of the acetyl group to the α-keto acid functionality can be accomplished using strong oxidizing agents. For instance, the oxidation of acetophenone (B1666503) to benzoylformic acid (phenylglyoxylic acid) is a known process, and this methodology can be extrapolated to its isopropyl-substituted analogue. orgsyn.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency of direct synthetic methods is highly dependent on the optimization of reaction parameters. The choice of oxidizing agent, solvent, temperature, and reaction time are all critical factors that can influence the yield and purity of the final product. For the oxidation of substituted benzaldehydes or acetophenones, a variety of oxidizing agents have been employed, with potassium permanganate (B83412) (KMnO₄) being a common choice. libretexts.org

The reaction conditions must be finely tuned to favor the formation of the α-keto acid over potential side products. For example, when using KMnO₄, the pH of the reaction medium is a crucial parameter. Basic conditions are often employed, though careful neutralization is required during workup to isolate the carboxylic acid. libretexts.org The choice of solvent can also play a significant role. While aqueous systems are common, the use of co-solvents or phase-transfer catalysts may be necessary to improve the solubility of the organic substrate and enhance reaction rates.

Interactive Table: General Conditions for Oxidation of Benzaldehyde Analogues

Precursor Oxidizing Agent Solvent System Temperature (°C) Typical Yield (%)
Benzaldehyde KMnO₄ Water/t-Butanol 20-40 Moderate
Acetophenone KMnO₄ Aqueous base 50-70 Moderate-Good

Convergent Synthetic Strategies

Oxidative Routes from α-Hydroxy Acids

A highly effective convergent approach for the synthesis of this compound is the oxidation of the corresponding α-hydroxy acid, 2-hydroxy-2-(4-isopropylphenyl)acetic acid (4-isopropylmandelic acid). This method is advantageous as the precursor can often be prepared with high enantiopurity if a chiral product is desired.

The oxidation of mandelic acid and its derivatives to phenylglyoxylic acids is a well-documented transformation. wikipedia.org Potassium permanganate is a frequently used oxidant for this purpose. orgsyn.orgwikipedia.org The reaction is typically carried out in an alkaline aqueous solution at low temperatures to minimize side reactions, such as oxidative cleavage of the carbon-carbon bond.

A general procedure involves the slow addition of a potassium permanganate solution to a cooled, alkaline solution of the mandelic acid derivative. After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then carefully acidified to precipitate the desired α-keto acid. orgsyn.org

Interactive Table: Oxidation of Mandelic Acid Analogues

Substrate Oxidant Reaction Conditions Product Reported Yield (%) Reference
Mandelic Acid KMnO₄ Cold, alkaline solution Benzoylformic Acid ~50-60 orgsyn.org

Derivatization from Related Phenylglyoxylic Esters

Another powerful convergent strategy is the synthesis of an ester of this compound, followed by its hydrolysis to the free acid. This approach is beneficial as the ester can often be purified more easily than the carboxylic acid, for example, by distillation. orgsyn.orgprepchem.com

The synthesis of phenylglyoxylic acid esters can be achieved through various routes, including the esterification of the corresponding acid or via the hydrolysis of a benzoyl cyanide precursor in the presence of an alcohol. prepchem.comgoogle.com For instance, a method for preparing phenylglyoxylic acid methyl ester involves treating benzoyl cyanide with sulfuric acid and methanol. prepchem.com A similar approach could be applied starting from 4-isopropylbenzoyl cyanide.

Once the ester, such as ethyl 2-(4-isopropylphenyl)-2-oxoacetate, is obtained, it can be hydrolyzed to the desired carboxylic acid. This is typically accomplished by heating the ester with an aqueous acid or base. Acid-catalyzed hydrolysis is often preferred to avoid the formation of salts that can complicate the isolation of the final product. orgsyn.org

Transformation from Substituted Phenylacetic Acid Derivatives

The transformation of a substituted phenylacetic acid derivative, such as 4-isopropylphenylacetic acid, represents another potential synthetic route. This would involve the oxidation of the α-methylene group to a carbonyl group. This transformation, known as α-oxidation, can be challenging to achieve with high selectivity. wikipedia.org

While direct α-oxidation of phenylacetic acids to phenylglyoxylic acids is not a commonly reported high-yield method in standard laboratory practice, specialized reagents and conditions have been developed for similar transformations. For example, certain enzymatic or photolytic methods have been explored for the oxidative decarboxylation of phenylacetic acid derivatives, which proceeds through a related mechanism. acs.org Bacterial oxidation of phenylacetic acid has also been studied, indicating that biological systems can effect this type of transformation. nih.gov However, for a practical laboratory synthesis, this route is generally less favored compared to the oxidation of α-hydroxy acids or the hydrolysis of the corresponding esters.

Advanced Synthetic Approaches

Advanced synthetic strategies for this compound are centered on improving efficiency and sustainability. These methods often employ novel technologies and reaction designs to overcome the limitations of classical synthetic routes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. mdpi.com

The application of microwave technology to the synthesis of this compound typically involves the oxidation of a suitable precursor, such as 4'-isopropylacetophenone (B1293387). One established method for the oxidation of aryl methyl ketones to the corresponding aryl glyoxals is through the use of selenium dioxide (SeO₂). researchgate.netresearchgate.net Microwave irradiation has been shown to significantly enhance the efficiency of SeO₂-mediated oxidations. rsc.orgresearchgate.net For instance, the oxidation of 1,2-diarylethanones to 1,2-diones has seen reaction times drop from hours to seconds under microwave conditions. rsc.org Similarly, the conversion of 1-tetralones to 1,2-naphthoquinones using SeO₂ was accelerated from several hours to a mere second with microwave assistance. researchgate.net

While specific data for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the general principles of MAOS suggest a significant potential for process intensification. A hypothetical microwave-assisted oxidation of 4'-isopropylacetophenone to the intermediate 2-(4-isopropylphenyl)-2-oxoethanal is presented below, based on analogous reactions.

Interactive Data Table: Hypothetical Microwave-Assisted Synthesis of 2-(4-Isopropylphenyl)-2-oxoethanal

ParameterValueReference
Starting Material 4'-Isopropylacetophenone researchgate.net
Oxidizing Agent Selenium Dioxide (SeO₂) researchgate.net
Solvent Dimethyl Sulfoxide (DMSO) researchgate.net
Microwave Power 100-300 W (typical range) mdpi.com
Temperature 120-160 °C (typical range) researchgate.net
Reaction Time 30-90 seconds rsc.org
Hypothetical Yield High rsc.orgresearchgate.net

This table presents a hypothetical scenario based on published data for similar microwave-assisted oxidation reactions.

Following the formation of the glyoxal (B1671930) intermediate, a subsequent oxidation step would be required to yield the final this compound.

One-Pot Reaction Sequences for Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. organic-chemistry.org The development of a one-pot synthesis for this compound from 4'-isopropylacetophenone is a key research objective.

Such a process would likely involve an initial oxidation of the methyl ketone to the glyoxal, followed by an in-situ oxidation of the aldehyde group to a carboxylic acid. Selenium dioxide is a common reagent for the first oxidation step, converting acetophenones to phenylglyoxals. researchgate.net Research into the one-pot synthesis of aurone (B1235358) analogs has demonstrated the feasibility of SeO₂-mediated oxidation of acetophenones as part of a larger reaction sequence. organic-chemistry.org

The crucial second step, the selective oxidation of the resulting 2-(4-isopropylphenyl)-2-oxoethanal to the desired α-keto acid, can be challenging. However, various methods for the oxidation of phenylglyoxals to phenylglyoxylic acids have been reported. A one-pot synthesis of aryl α-keto esters from aryl ketones has been developed, which involves oxidation with selenium dioxide followed by esterification. This suggests that a tandem oxidation process is indeed feasible.

A plausible one-pot sequence for the synthesis of this compound could involve the following conceptual steps:

Initial Oxidation: Oxidation of 4'-isopropylacetophenone with selenium dioxide in a suitable solvent to form 2-(4-isopropylphenyl)-2-oxoethanal.

Subsequent Oxidation: Introduction of a second oxidizing agent, or utilization of conditions that promote the further oxidation of the intermediate glyoxal to the carboxylic acid, without the need for isolation.

Mechanistic Investigations of Reactions Involving 2 4 Isopropylphenyl 2 Oxoacetic Acid

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental reaction of 2-(4-Isopropylphenyl)-2-oxoacetic acid. This process can be initiated through various means, including photochemical and metal-catalyzed methods, each following distinct mechanistic pathways.

Photochemical Radical Decarboxylative Processes of α-Keto Acids

Visible-light photoredox catalysis has become a powerful method for generating acyl radicals from α-keto acids like this compound under mild conditions. nih.gov The general mechanism involves the conversion of the α-keto acid to a corresponding carboxylate, which then undergoes a single-electron transfer (SET) oxidation facilitated by an excited photocatalyst. nih.govsci-hub.se This process generates a carboxyl radical that is unstable and rapidly extrudes CO₂ to form a highly reactive acyl radical. sci-hub.se

Formation of the Carboxylate : The α-keto acid is deprotonated, typically by a base, to form the corresponding α-ketocarboxylate anion.

Photoexcitation : A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (PC*). sci-hub.semdpi.com

Single-Electron Transfer (SET) : The excited photocatalyst oxidizes the α-ketocarboxylate via a single-electron transfer, generating a carboxyl radical and the reduced form of the photocatalyst. acs.org

Decarboxylation : The resulting carboxyl radical spontaneously loses a molecule of carbon dioxide to yield an acyl radical. sci-hub.se

This photochemically generated acyl radical is a versatile intermediate that can participate in a variety of subsequent reactions, including additions to olefins or couplings with aryl halides. acs.orgorganic-chemistry.org For instance, inexpensive organic dyes and carbonyl compounds like 2-chloro-thioxanthen-9-one have been effectively used as photoredox catalysts for these transformations. acs.orgorganic-chemistry.org Mechanistic studies, including radical trapping experiments, have confirmed the involvement of these acyl radical intermediates. organic-chemistry.org

Ruthenium-Catalyzed Decarboxylative Cyclization Mechanisms

Ruthenium catalysts are highly effective in promoting decarboxylative C-H activation and cyclization reactions. nih.govnih.gov In the context of aryl carboxylic acids, Ru(II) catalysts can facilitate C-H alkenylation through a catalytic cycle that involves several key steps. nih.gov

A general mechanism for Ru(II)-catalyzed decarboxylative C-H alkenylation with alkynes involves:

C-H Activation : The cycle begins with a carboxylate-directed C-H activation, where the ruthenium center coordinates to the carboxylic acid and activates a C-H bond on the aromatic ring, forming a ruthenacycle intermediate. nih.govacs.org

Alkyne Insertion : An alkyne molecule then inserts into the ruthenium-carbon bond of the intermediate. nih.govacs.org

Decarboxylation : This is often a facile, tether-assisted step where the carboxyl group is eliminated as CO₂. The efficiency of this step can be highly dependent on the geometry of the intermediate, with specific ring sizes being favored. nih.govacs.org

Protonation : The final step involves protonation to release the alkenylated product and regenerate the active ruthenium catalyst. nih.govacs.org

The solvent polarity can play a crucial role in determining the reaction pathway. Less polar solvents tend to favor the decarboxylative alkenylation, whereas more polar solvents can promote competing annulation reactions. nih.govacs.org These ruthenium-catalyzed methods offer versatile routes for creating new carbon-carbon bonds through the strategic loss of a carboxyl group. nih.gov

Nucleophilic Addition and Condensation Reactions

The ketone and carboxylic acid functionalities of this compound make it a prime substrate for nucleophilic addition and condensation reactions, particularly in the synthesis of heterocyclic structures.

Mechanism of Reactions with Amino-substituted Heterocycles

The reaction between α-keto acids and amino-substituted heterocycles is a fundamental process for constructing more complex molecular architectures, often leading to the formation of amides which can then undergo further transformations. A visible-light-mediated decarboxylation and oxidative amidation of α-keto acids with amines has been achieved using photocatalysts like [Ru(phen)₃]Cl₂. nih.gov

The proposed mechanism for this type of reaction involves several key stages:

Initial Interaction : The reaction is initiated by a single-electron transfer (SET) process between the excited state of the ruthenium photocatalyst and the amine. nih.gov

Radical Formation : This SET process leads to the formation of radical species.

Decarboxylation and Coupling : The α-keto acid undergoes decarboxylation, and the resulting acyl fragment couples with the amine-derived radical to form an amide bond. The decarboxylation step is typically rapid and irreversible. nih.gov

Catalyst Regeneration : The catalytic cycle is completed by the regeneration of the ground-state photocatalyst, often involving molecular oxygen as a terminal oxidant. nih.gov

This method allows for the formation of amides under mild conditions and tolerates a wide range of functional groups.

Intramolecular Cyclization Mechanisms in Heterocyclic Annulation

Following the initial reaction with a nucleophile, the resulting intermediate can undergo intramolecular cyclization to form a new heterocyclic ring, a process known as annulation. For instance, an intermediate formed from the reaction of an α-keto acid can undergo a 5-exo-trig cyclization. mdpi.com

In a visible-light-induced photocatalytic decarboxylative cyclization, the mechanism can proceed as follows:

Acyl Radical Formation : An acyl radical is generated from the α-keto acid via photocatalytic decarboxylation, as described previously. mdpi.com

Radical Addition : This acyl radical adds to a tethered unsaturated bond (e.g., an alkene or isocyanide) within the same molecule. mdpi.com

Intramolecular Cyclization : The newly formed radical intermediate then undergoes an intramolecular cyclization to form a new ring system. For example, a 5-exo-trig cyclization leads to the formation of a five-membered ring. mdpi.com

Final Steps : The resulting cyclic radical can be reduced and protonated to yield the final, stable heterocyclic product, regenerating the photocatalyst in the process. mdpi.com

These intramolecular cyclization reactions are powerful tools for the efficient construction of complex heterocyclic frameworks from relatively simple starting materials.

Oxidative Transformations and Redox Mechanisms

The α-keto acid moiety in this compound is susceptible to various oxidative transformations and can participate in complex redox mechanisms.

Furthermore, ruthenium catalysts can be employed for the direct oxidation of alkenes to produce α-diketones, a transformation conceptually related to the structure of this compound. While not a direct transformation of the acid itself, this highlights the redox chemistry involving related functionalities.

In biological systems, α-keto acids are central to metabolic redox reactions. The α-ketoacid dehydrogenase complexes (KDHc) are key enzymatic systems that catalyze the oxidative decarboxylation of α-keto acids. This process involves a series of acyl transfer steps coupled with the cycling of sulfhydryl groups and flavins between different oxidation states. These enzyme complexes are sensitive to the surrounding redox environment, indicating the integral role of α-keto acids in cellular redox signaling.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are indispensable for a quantitative understanding of reaction mechanisms. They provide information on reaction rates, the influence of reactant concentrations, and the energy barriers associated with different steps of a reaction.

In a study on the oxidation of 4-oxo-4-phenylbutanoic acid by tripropylammonium (B8586437) fluorochromate, the reaction was found to be first order with respect to the oxidant, the substrate, and H+ ions. orientjchem.org This information was used to propose a plausible reaction mechanism. orientjchem.org The rate-determining step is the one with the highest activation energy barrier among all the steps in the reaction mechanism. psiberg.com

Table 1: Factors Influencing the Rate-Determining Step

Factor Description
Activation Energy (Ea) The step with the highest activation energy is typically the slowest and thus rate-determining. psiberg.com
Rate Constant (k) The step with the smallest rate constant is the rate-determining step. fiveable.me
Molecularity Unimolecular steps are generally faster than bimolecular or termolecular steps. fiveable.me
Reactant Concentration The rate law, derived from the dependence of the reaction rate on reactant concentrations, reflects the stoichiometry of the rate-determining step. khanacademy.orglibretexts.org

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant with a heavier isotope (kH) at the same atomic position (KIE = kL/kH). wikipedia.org

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. core.ac.uk For example, the cleavage of a C-H bond versus a C-D bond typically results in a significant primary KIE (kH/kD > 1), as the C-H bond has a higher zero-point vibrational energy and is thus broken more easily. epfl.chlibretexts.org The magnitude of the primary KIE can provide information about the nature of the transition state. princeton.educore.ac.uk

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu They often arise from changes in hybridization or steric environment at the isotopically labeled center during the reaction. princeton.edulibretexts.org

KIE studies, in conjunction with computational modeling, can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. core.ac.uk

Table 2: Types of Kinetic Isotope Effects and Their Interpretation

KIE Type Description Typical Magnitude (kH/kD) Mechanistic Implication
Primary Isotopic substitution at a bond that is broken or formed in the rate-determining step. core.ac.uk 2-8 core.ac.uklibretexts.org Indicates that the bond to the isotope is being cleaved in the RDS.
Secondary (α) Isotopic substitution at the α-carbon to the reaction center. Normal: ~1.1-1.2, Inverse: ~0.8-0.9 wikipedia.org Probes changes in hybridization (e.g., sp3 to sp2) at the reaction center.
Secondary (β) Isotopic substitution at the β-carbon to the reaction center. ~1.15-1.3 wikipedia.org Often related to hyperconjugation effects in the transition state. libretexts.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2-(4-Isopropylphenyl)-2-oxoacetic acid, offering detailed insights into the proton and carbon framework of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum displays distinct signals for the aromatic protons, the isopropyl group protons, and the acidic proton of the carboxyl group. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The isopropyl group gives rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons. The carboxylic acid proton is usually observed as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals all unique carbon atoms in the molecule. This includes signals for the two carbonyl carbons (keto and carboxylic acid), the six aromatic carbons (four of which are unique due to symmetry), and the two types of carbons in the isopropyl group. The carbonyl carbons are the most deshielded, appearing at the lowest field.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: Chemical shifts (δ) are predicted based on established principles and data for structurally similar compounds. Actual experimental values may vary slightly. The spectrum is typically recorded in a solvent like CDCl₃ or DMSO-d₆.

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Notes
Isopropyl -CH₃~1.25~23.5Doublet (¹H)
Isopropyl -CH~3.05~34.5Septet (¹H)
Aromatic C-H~7.40~127.0Doublet (ortho to isopropyl)
Aromatic C-H~8.10~130.5Doublet (ortho to acyl group)
Aromatic C-ipso-~129.5Quaternary (attached to acyl group)
Aromatic C-ipso-~158.0Quaternary (attached to isopropyl group)
Keto C=O-~186.0Quaternary
Carboxyl C=O-~163.0Quaternary
Carboxyl -OH>10.0 (broad)-Broad Singlet (¹H), exchangeable with D₂O

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, key COSY cross-peaks would be observed between:

The methine proton (~3.05 ppm) and the methyl protons (~1.25 ppm) of the isopropyl group, confirming the isopropyl moiety.

The adjacent aromatic protons on the benzene ring (~7.40 ppm and ~8.10 ppm), confirming their ortho relationship.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): While specific experimental data is not commonly reported for this molecule, a ROESY spectrum would provide information about through-space proximity of protons. It would be expected to show correlations between the isopropyl methine proton and the adjacent aromatic protons (at the 2' and 6' positions), further confirming the connectivity of the isopropyl group to the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule. Key HMBC correlations would include:

From the isopropyl methyl protons (~1.25 ppm) to the aromatic C4' carbon (~158.0 ppm).

From the aromatic protons ortho to the acyl group (~8.10 ppm) to the keto carbonyl carbon (~186.0 ppm).

From the aromatic protons ortho to the isopropyl group (~7.40 ppm) to the ipso-carbon attached to the isopropyl group (~158.0 ppm).

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is used to determine the molecular weight and formula of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. The analysis is typically performed using techniques like Electrospray Ionization (ESI). For a molecular formula of C₁₁H₁₂O₃, the expected exact mass can be compared with the experimentally determined value.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaIon TypeCalculated Exact Mass (m/z)
C₁₁H₁₂O₃[M-H]⁻191.0714
C₁₁H₁₂O₃[M+H]⁺193.0859
C₁₁H₁₂O₃[M+Na]⁺215.0679

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300–2500 (broad)O–H stretchCarboxylic Acid
~2960C–H stretch (aliphatic)Isopropyl Group
~1735C=O stretch (α-keto)α-Keto Acid
~1705C=O stretch (dimer)Carboxylic Acid
~1605, ~1570C=C stretchAromatic Ring
~1300C–O stretchCarboxylic Acid
~1200O–H bendCarboxylic Acid

Elemental Microanalysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen) in the compound. The experimental values are compared against the theoretical percentages calculated from the molecular formula (C₁₁H₁₂O₃) to verify the purity and confirm the empirical formula of the synthesized compound.

Table 4: Elemental Analysis Data for this compound

ElementMolecular FormulaTheoretical Percentage (%)
CarbonC₁₁H₁₂O₃68.74
HydrogenC₁₁H₁₂O₃6.29
OxygenC₁₁H₁₂O₃24.97

Computational Chemistry Approaches for 2 4 Isopropylphenyl 2 Oxoacetic Acid and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and predict the reactivity of molecules. For 2-(4-Isopropylphenyl)-2-oxoacetic acid, DFT calculations can elucidate how the arrangement of electrons influences its chemical behavior.

Detailed DFT studies involve the selection of a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation, providing optimized molecular geometries and electronic properties. nih.gov Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

Other DFT-based reactivity indices, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. nih.gov The Fukui function is another powerful tool derived from DFT that identifies the most electrophilic and nucleophilic sites within the molecule by modeling how the electron density changes with the addition or removal of an electron. nih.gov For this compound, this would pinpoint the reactivity of the two carbonyl carbons and the aromatic ring. These computational approaches allow for the prediction of how the molecule will interact with other reagents. nih.govnih.gov For instance, DFT has been effectively used to study the C-H oxidation reactivity of complex organometallic species, a type of transformation relevant to the functionalization of the isopropyl group. rsc.org

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

This table illustrates the type of data generated from DFT calculations to predict chemical reactivity. Values are representative.

DescriptorValue (Arbitrary Units)Interpretation
HOMO Energy -6.8 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -2.1 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap 4.7 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Potential (μ) -4.45Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) 2.35Measures the resistance to change in electron distribution or charge transfer.
Electrophilicity Index (ω) 4.21Quantifies the electrophilic nature of the molecule.

Reaction Path Search Algorithms for Mechanistic Prediction

Understanding the precise step-by-step mechanism of a chemical reaction is crucial for its optimization. Reaction path search algorithms are computational methods designed to map out the energy landscape that connects reactants to products. These algorithms locate transition states (the highest energy points on a reaction path) and trace the Intrinsic Reaction Coordinate (IRC) to confirm that these transition states connect to the correct reactants and products. researchgate.net

For a molecule like this compound, these algorithms can be applied to various transformations. For example, in its synthesis via Friedel-Crafts acylation of cumene (B47948) with an oxalyl chloride derivative, reaction path algorithms could model the step-by-step formation of the carbon-carbon bond, including the role of the Lewis acid catalyst. mdpi.com Similarly, for subsequent reactions, such as the decarboxylative coupling where the α-keto acid acts as an acyl anion equivalent, these computational tools can trace the entire reaction profile. acs.org This provides a detailed picture of bond-breaking and bond-forming events, calculates activation energy barriers for each step, and helps identify any intermediate species. researchgate.net Improved algorithms are continuously being developed to follow reaction paths with greater accuracy and efficiency, even for complex energy surfaces. researchgate.net

Application of Machine Learning in Reaction Optimization and Selectivity

Machine learning (ML) is revolutionizing how chemical reactions are developed and optimized. researchgate.net By training on large datasets of experimental results, ML models can predict reaction outcomes, such as yield or selectivity, for new, untested conditions. rsc.org This data-driven approach is particularly valuable in asymmetric catalysis, where predicting enantioselectivity is a significant challenge.

For transformations involving analogues of this compound, such as the asymmetric hydrogenation of α-keto acids to produce chiral α-hydroxy acids, ML offers a powerful predictive tool. rsc.org A typical workflow involves:

Data Collection: Gathering a dataset of reactions with known substrates, catalysts, conditions, and resulting enantioselectivity. rsc.org

Descriptor Generation: Converting the molecules (substrate, catalyst, etc.) into numerical representations, or "descriptors." These can range from simple 2D fingerprints to more complex quantum mechanically derived properties. researchgate.netrsc.org

Model Training: Using algorithms like Random Forests or Deep Neural Networks (DNN) to learn the relationship between the descriptors and the reaction outcome. rsc.org A meta-learning approach has also shown promise, which can harness literature-derived data and requires fewer examples to predict the outcome of new reactions. nih.govnih.gov

These trained models can then rapidly screen virtual libraries of catalysts or substrates to identify combinations likely to produce high yield and selectivity, thereby accelerating the discovery of optimal reaction conditions and saving significant time and resources. researchgate.netrsc.org

Table 2: Representative Performance of a Machine Learning Model for Predicting Enantioselectivity

This table shows typical performance metrics for an ML model in asymmetric catalysis, adapted from published studies. rsc.org

Model TypeDatasetPerformance MetricValue
Deep Neural Network (DNN) Asymmetric β-C(sp³)–H activationTest RMSE (% ee)6.3 ± 0.9%
Random Forest (RF) Asymmetric HydrogenationTest RMSE (% ee)8.4%

RMSE: Root Mean Square Error. A lower value indicates better predictive accuracy.

Investigation of Solvent Effects and Ion Pairing Structures

The local environment, including the solvent and the presence of ions, can significantly influence a reaction's outcome. Computational methods are used to model these explicit and implicit interactions.

Solvent Effects: The choice of solvent can alter the stability of reactants, products, and transition states. The Polarizable Continuum Model (PCM) is a widely used computational method where the solvent is treated as a continuous medium with a defined dielectric constant. nih.gov This approach can be combined with DFT to calculate the properties of a molecule, like this compound, in different solvent environments. More sophisticated methods can model explicit solvent molecules around the solute to capture specific interactions like hydrogen bonding. nih.gov

Ion Pairing: As a carboxylic acid, this compound can form ion pairs with counter-ions (cations) in solution. These interactions are crucial in many reactions and analytical techniques, such as ion-pair chromatography. nih.govdiva-portal.org Computational studies can investigate the structure and dynamics of these ion pairs. Inspired by Marcus Theory, theoretical models can explore the mechanism of ion pair association and dissociation by defining reaction coordinates such as the ion pair distance and the coordination number of solvent molecules. pnnl.gov Molecular dynamics simulations can reveal the potential of mean force for these processes, identifying the energy barriers and stable states like contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). pnnl.gov

Theoretical Analysis of Chiral Induction in Asymmetric Transformations

Asymmetric transformations, such as the catalytic reduction of the prochiral ketone in this compound to a chiral α-hydroxy acid, rely on a catalyst to control the stereochemical outcome. Theoretical analysis is key to understanding the origin of this chiral induction.

Computational models, often using DFT, are built to study the transition state of the chirality-determining step. The difference in the activation energies (ΔΔG‡) between the two pathways leading to the (R) and (S) enantiomers determines the enantiomeric excess (ee) of the reaction. By analyzing the non-covalent interactions (e.g., steric hindrance, hydrogen bonds, π-stacking) between the substrate and the chiral catalyst in the competing transition state structures, chemists can rationalize why one enantiomer is formed preferentially.

This analysis allows for the refinement of existing catalysts and the in-silico design of new ones. Machine learning models, as described previously, are also becoming integral to predicting enantioselectivity. researchgate.netrsc.org By learning from the structural features of successful catalysts and substrates, these models can guide experimental efforts toward reactions that will achieve high levels of chiral induction. nih.govnih.gov

2 4 Isopropylphenyl 2 Oxoacetic Acid As a Versatile Synthetic Intermediate

Applications in Heterocyclic Compound Synthesis

2-(4-Isopropylphenyl)-2-oxoacetic acid serves as a valuable starting material for the synthesis of complex heterocyclic structures, which are significant scaffolds in medicinal chemistry. Its dual functional groups, a ketone and a carboxylic acid, allow for a variety of chemical transformations, leading to the formation of diverse ring systems.

Precursor for Pyrido[4,3-e]nih.govnih.govnih.govtriazino[3,2-c]nih.govnih.govnih.govthiadiazine 6,6-Dioxides

The novel heterocyclic system, pyrido[4,3-e] nih.govnih.govnih.govtriazino[3,2-c] nih.govnih.govnih.govthiadiazine 6,6-dioxide, can be synthesized using 2-oxoalkanoic acids, such as this compound. nih.govacs.org The synthesis involves a "one-pot" reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with the appropriate 2-oxoalkanoic acid in glacial acetic acid at reflux. nih.gov This reaction proceeds via a condensation mechanism, leading to the formation of the complex fused-ring structure. The use of different 2-oxoalkanoic acids allows for the introduction of various substituents on the final heterocyclic molecule.

Table 1: Synthesis of Pyrido[4,3-e] nih.govnih.govnih.govtriazino[3,2-c] nih.govnih.govnih.govthiadiazine 6,6-Dioxide Derivatives

Reactant 1 Reactant 2 (General) Product

Building Block for Quinoline (B57606) and Naphthyridine Cores

This compound can be utilized as a building block in the synthesis of quinoline and naphthyridine cores. The Friedländer annulation is a classic method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgwikipedia.org this compound possesses an α-keto group, and the adjacent methylene (B1212753) group can be made reactive, making it a suitable partner in such condensation reactions to form substituted quinolines.

The synthesis of naphthyridines, which are pyridopyridines, can also potentially involve intermediates derived from this compound. diva-portal.orgnih.gov Various synthetic strategies for naphthyridines involve cyclization reactions where the substituents on the pyridine or pyrimidine precursors determine the final structure. By functionalizing this compound, it can be incorporated into precursors for naphthyridine synthesis.

Role in Indazole and Pyrazolopyridine Derivative Synthesis

In the synthesis of indazole derivatives, α-keto acids like this compound can undergo a visible-light-induced self-catalyzed energy transfer process. nih.gov This method allows for the synthesis of functionalized 3-acyl-2H-indazoles without the need for photosensitizers or metal catalysts. nih.gov

For the synthesis of pyrazolopyridine derivatives, this compound can be envisioned as a precursor to key intermediates. For instance, pyrazolo[1,5-a]pyridines can be synthesized from the reaction of β-ketoesters with N-amino-2-iminopyridines. acs.org this compound could be converted into the corresponding β-ketoester, which could then participate in the cyclization to form the pyrazolopyridine core.

Synthesis of Functionalized Carboxylic Acid Derivatives

The reactivity of the α-keto group in this compound allows for its conversion into other functionalized carboxylic acid derivatives, which are themselves useful in various synthetic applications.

Preparation of (4-Isopropylphenyl)acetic Acid

(4-Isopropylphenyl)acetic acid can be prepared from this compound through the reduction of the α-keto group to a methylene group. This transformation can be achieved using various standard reduction methods in organic synthesis. One common method is the Clemmensen reduction, which involves using amalgamated zinc and hydrochloric acid. Another approach is the Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base at high temperatures. Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon, can also be employed to selectively reduce the keto group, often after protection of the carboxylic acid functionality as an ester.

Table 2: Potential Reduction Methods for the Synthesis of (4-Isopropylphenyl)acetic Acid

Starting Material Reagents Product
This compound Zn(Hg), HCl (4-Isopropylphenyl)acetic acid
This compound H₂NNH₂, KOH, heat (4-Isopropylphenyl)acetic acid

Formation of Substituted α-Hydroxy Esters

The formation of substituted α-hydroxy esters from this compound involves the reduction of the α-keto group to a hydroxyl group and the esterification of the carboxylic acid. The reduction of the ketone can be selectively achieved using mild reducing agents such as sodium borohydride (NaBH₄), typically in an alcoholic solvent. Following the reduction to the α-hydroxy acid, standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed to yield the desired α-hydroxy ester. Alternatively, the carboxylic acid can first be esterified, followed by the reduction of the keto group. nih.gov

Table 3: Two-Step Synthesis of Substituted α-Hydroxy Esters

Step Starting Material Reagents Intermediate/Product
1. Reduction This compound NaBH₄, Methanol 2-Hydroxy-2-(4-isopropylphenyl)acetic acid

Utility in Complex Molecule and Pharmaceutical Precursor Synthesis

This compound is a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its keto- and carboxylic acid functional groups provide reactive sites for a variety of chemical transformations.

Intermediate in the Synthesis of 2-Acyl-3,4-dihydronaphthalenes

Incorporation into Novel Shikonin Derivatives

Shikonin, a naturally occurring naphthoquinone, and its derivatives are known for their significant biological activities, including anti-cancer properties. nih.govsemanticscholar.org Researchers have synthesized novel shikonin derivatives by acylating the parent molecule with various carboxylic acids to enhance its therapeutic potential. nih.govnih.gov

In this context, while the direct use of this compound is not explicitly mentioned, the general synthetic strategy involves the esterification of shikonin with a selected carboxylic acid. nih.govnih.gov This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.govsemanticscholar.org The purpose of creating these derivatives is to explore how modifications to the shikonin side chain can influence its bioactivity. semanticscholar.org For instance, a study on various shikonin derivatives revealed that certain modifications led to compounds with high activity against melanoma cell lines. semanticscholar.orgmdpi.com

The synthesis of these derivatives allows for the investigation of structure-activity relationships, aiming to develop compounds with improved efficacy and selectivity. semanticscholar.org

Table 1: General Synthesis of Shikonin Derivatives

Reactants Reagents Product Purpose
Shikonin, Carboxylic AcidDCC, DMAPShikonin EsterTo create novel derivatives with potentially enhanced biological activity

Contribution to the Synthesis of Pantothenate Kinase Modulators

Pantothenate kinases (PanKs) are essential enzymes that regulate the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. nih.govplos.org Dysregulation of PanK activity is associated with neurodegenerative diseases. nih.gov Consequently, the development of molecules that can modulate PanK activity is a significant area of pharmaceutical research.

While the direct involvement of this compound in the synthesis of PanK modulators is not specified in the provided information, the general approach involves identifying compounds that can interact with the enzyme. nih.gov These modulators can be either inhibitors or activators, and they often target the binding sites for the natural substrates, such as pantothenate or ATP. nih.gov The development of such compounds relies on screening chemical libraries and subsequent chemical optimization to improve their potency and pharmacokinetic properties. nih.gov

Role in Substituted Urea and Carbamate Derivative Synthesis

Substituted ureas and carbamates are important classes of compounds with a wide range of applications, including in pharmaceuticals and agrochemicals. The synthesis of these derivatives can be achieved through various methods. organic-chemistry.orgresearchgate.net

While the direct use of this compound is not detailed, the synthesis of ureas and carbamates often involves the reaction of isocyanates with amines or alcohols, respectively. researchgate.net Isocyanates themselves can be generated from carboxylic acids via processes like the Curtius rearrangement. organic-chemistry.org This suggests a potential, albeit indirect, pathway where this compound could be converted to a corresponding isocyanate and then reacted with various nucleophiles to form a library of urea and carbamate derivatives.

Alternative methods for synthesizing ureas and carbamates include the use of phosgene or its equivalents, and more recently, methods utilizing carbon dioxide as a C1 building block have been developed. organic-chemistry.orgnih.gov

Table 2: Common Methods for Urea and Carbamate Synthesis

Method Reactants Products
Isocyanate ReactionIsocyanate, Amine/AlcoholUrea/Carbamate
Curtius RearrangementCarboxylic Acid -> Acyl Azide -> IsocyanateUrea/Carbamate
Phosgene ChemistryPhosgene/Equivalent, Amine/AlcoholUrea/Carbamate
CO2 UtilizationAmine, CO2Urea/Carbamate

Application in Specific Organic Transformations

The reactivity of this compound also lends itself to specific organic transformations that are fundamental in synthetic chemistry.

Enzymatic and Biocatalytic Transformations of α Keto Acid Derivatives

Asymmetric Reductive Amination of Keto Acids for Chiral Amino Acid Synthesis

Asymmetric reductive amination of α-keto acids represents a direct and atom-economical route for the synthesis of enantiomerically pure α-amino acids. This transformation is effectively catalyzed by imine reductases (IREDs) and reductive aminases (RedAms), which are NADPH-dependent enzymes. These enzymes facilitate the in situ formation of an imine from the keto acid and an amine source, followed by a stereoselective reduction to yield the chiral amine. nih.govnih.govresearchgate.net The synthesis of chiral amines through this method is a cornerstone in the production of active pharmaceutical ingredients. nih.govnih.gov

While extensive research has been conducted on a variety of keto substrates, the specific application to 2-(4-isopropylphenyl)-2-oxoacetic acid is an area of growing interest due to the pharmaceutical relevance of its corresponding amino acid. The challenge often lies in the substrate scope of naturally occurring enzymes, which may not efficiently accommodate the bulky 4-isopropylphenyl group. nih.gov However, advancements in protein engineering and the discovery of novel IREDs with broader substrate tolerance are paving the way for the efficient synthesis of compounds like (S)-2-amino-2-(4-isopropylphenyl)acetic acid. researchgate.net

The general applicability of IREDs for the reductive amination of ketones has been demonstrated with a wide array of substrates. For instance, various IREDs have been screened against different ketones and amines, showcasing the potential for creating diverse chiral amine products. researchgate.net Although specific data for this compound is not extensively reported in publicly available literature, the established protocols for other aryl keto acids provide a strong foundation for its successful conversion. The process typically involves the use of a suitable IRED, an amine donor (such as ammonia (B1221849) or an alkylamine), and a cofactor regeneration system for NADPH.

Table 1: Representative IREDs and their Potential for Asymmetric Reductive Amination

Enzyme TypeSubstrate ClassPotential Product from this compoundKey Considerations
Imine Reductase (IRED)Aryl Keto Acids(S)- or (R)-2-amino-2-(4-isopropylphenyl)acetic acidSubstrate specificity, enantioselectivity, cofactor regeneration
Reductive Aminase (RedAm)Ketones and Amines(S)- or (R)-2-amino-2-(4-isopropylphenyl)acetic acidEnzyme stability, tolerance to co-solvents, amine donor selection

Asymmetric Transfer of Amino Groups to Keto Acids

Transaminases, particularly ω-transaminases (ω-TAs), are pivotal enzymes in the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.kr These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as an amino acid or an amine, to a keto acceptor. nih.govmbl.or.kr The reaction is reversible, and strategies to drive the equilibrium towards product formation, such as the removal of the ketone byproduct, are often employed. mbl.or.kr

The synthesis of chiral amines from bulky ketones, like this compound, can be challenging for wild-type transaminases. nih.gov However, protein engineering has emerged as a powerful tool to expand the substrate scope of these enzymes. nih.govnih.gov By modifying the active site residues, researchers have successfully engineered transaminases that can accommodate sterically demanding substrates, leading to high conversions and enantiomeric excesses. nih.gov For example, directed evolution has been used to develop transaminases for the production of sitagliptin, a pharmaceutical for type II diabetes, which involves the amination of a bulky ketone. nih.gov

While specific studies detailing the use of transaminases for the direct amination of this compound are limited in the reviewed literature, the general principles and successful applications with structurally similar bulky ketones suggest its feasibility. The selection of an appropriate (R)- or (S)-selective transaminase and a suitable amino donor are critical for achieving the desired enantiomer of 2-amino-2-(4-isopropylphenyl)acetic acid.

Table 2: Engineered Transaminases for the Synthesis of Chiral Amines from Bulky Ketones

Enzyme OriginEngineering StrategyTarget Substrate ClassPotential Application to this compound
Arthrobacter sp.Directed EvolutionBulky-bulky ketonesSynthesis of (R)-2-amino-2-(4-isopropylphenyl)acetic acid
Vibrio fluvialisSite-directed MutagenesisBulky ketonesSynthesis of (S)-2-amino-2-(4-isopropylphenyl)acetic acid
Ochrobactrum anthropiRational DesignBulky ketonesSynthesis of chiral amines with bulky substituents

Enzymatic Oxidation of α-Hydroxy Acids to α-Keto Acids

The synthesis of α-keto acids can be achieved through the enzymatic oxidation of the corresponding α-hydroxy acids. This transformation is typically catalyzed by hydroxyacid dehydrogenases, which are a class of oxidoreductases. nih.gov For instance, (S)-mandelate dehydrogenase is an enzyme that specifically oxidizes (S)-mandelate to phenylglyoxylate, the parent compound of this compound. chemrxiv.org This enzyme belongs to a metabolic pathway in bacteria like Pseudomonas putida that enables them to utilize mandelic acid as a carbon and energy source. chemrxiv.org

The substrate specificity of these dehydrogenases can be quite broad, and they have been shown to act on a variety of α-hydroxy acids. nih.gov Lactate (B86563) dehydrogenase (LDH), for example, catalyzes the reversible conversion of lactate to pyruvate. nih.govclevelandclinic.org While the primary substrate for LDH is lactate, different isoenzymes and engineered variants can accept a range of substrates. Given the structural similarity of 2-hydroxy-2-(4-isopropylphenyl)acetic acid (also known as 4-isopropylmandelic acid) to mandelic acid, it is plausible that a suitable hydroxyacid dehydrogenase could catalyze its oxidation to this compound. The selection or engineering of an enzyme with appropriate activity and stability would be key for a successful biocatalytic process.

Table 3: Relevant Hydroxyacid Dehydrogenases for α-Keto Acid Synthesis

EnzymeNatural SubstrateProduct of Natural ReactionPotential for this compound Synthesis
(S)-Mandelate Dehydrogenase(S)-MandelatePhenylglyoxylateHigh, due to structural similarity of substrates
Lactate Dehydrogenase (LDH)LactatePyruvateModerate, may require enzyme engineering for bulky substrate
D-2-Hydroxyacid DehydrogenaseBranched-chain 2-hydroxy acidsBranched-chain 2-keto acidsModerate to High, depending on substrate tolerance

Metabolic Pathway Intermediates and Chemical Transformations within Biological Systems

While this compound is a synthetic compound and not a common intermediate in central metabolic pathways, its structural motifs are found in natural products and can be acted upon by microbial enzymes. The degradation of aromatic compounds by microorganisms often involves pathways that converge on a few key intermediates, such as catechol. nih.govresearchgate.net Bacteria, particularly from the genus Pseudomonas, possess a wide range of enzymes capable of transforming aromatic molecules. researchgate.net

The isopropyl group present in this compound is a feature found in various natural and xenobiotic compounds. Microbial degradation pathways for compounds containing isopropyl-substituted aromatic rings have been studied. These pathways often involve initial oxidation of the aromatic ring or the alkyl substituent. While a specific metabolic pathway for this compound has not been detailed in the reviewed literature, it is conceivable that microorganisms could be enriched or engineered to transform this compound. Such transformations could include hydroxylation of the aromatic ring, oxidative cleavage of the keto-acid moiety, or degradation of the isopropyl group. These biocatalytic reactions could lead to the formation of novel, potentially valuable chemical entities or facilitate the complete mineralization of the compound.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Stereoselective Transformations

A significant frontier in the utilization of 2-(4-isopropylphenyl)-2-oxoacetic acid lies in the development of advanced catalytic systems for its stereoselective reduction to the corresponding chiral α-hydroxy acid, 2-hydroxy-2-(4-isopropylphenyl)acetic acid. This transformation is of high interest due to the importance of chiral α-hydroxy acids as building blocks in the pharmaceutical and fine chemical industries.

Current research is actively pursuing novel homogeneous and heterogeneous catalysts that can achieve high enantioselectivity and turnover numbers. Particular attention is being given to transition metal catalysts, with rhodium and ruthenium-based complexes showing significant promise in the asymmetric hydrogenation of related α-keto acids. rsc.orgnih.govthieme-connect.dersc.org For instance, rhodium catalysts paired with chiral ligands have been successfully employed for the asymmetric hydrogenation of various aryl ketones in aqueous media, achieving excellent enantioselectivity (up to 97% ee). rsc.org Similarly, ruthenium catalysts containing chiral tetradentate S2N2 ligands have demonstrated effectiveness in the asymmetric hydrogenation of ketones. nih.gov The development of catalysts that are not only highly selective but also robust and recyclable is a key objective. Future work will likely focus on the design of more sophisticated ligand architectures to further improve catalytic performance for substrates like this compound.

Table 1: Examples of Catalytic Systems for Asymmetric Ketone and α-Keto Acid Reduction

Catalyst TypeLigand/SystemSubstrate ClassKey Findings
Rhodium-basedLipophilic Rh catalyst with sodium dodecylsulfonateAryl alkyl ketonesExcellent enantioselectivity (up to 97% ee) in aqueous media. rsc.org
Ruthenium-basedChiral tetradentate S2N2 ligandsKetonesEffective for asymmetric hydrogenation. nih.gov
Rhodium-basedChiral sulfinylphosphine ligandβ,γ-Unsaturated α-ketoamidesHighly regio- and enantioselective 1,4-addition of arylboronic acids. nih.gov
Rhodium/ZhaoPhosBisphosphine-thiourea ligandExocyclic α,β-unsaturated carbonylsHigh yields and excellent enantioselectivities (up to 99% ee). rsc.org

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of improved synthetic protocols. The integration of advanced experimental techniques with computational modeling is becoming an indispensable tool in this endeavor.

Kinetic studies, in-situ spectroscopic analysis, and isotopic labeling experiments can provide valuable insights into reaction pathways, intermediates, and transition states. When combined with computational methods such as Density Functional Theory (DFT), a more detailed and dynamic picture of the reaction can be constructed. For example, DFT calculations can be used to model the interaction of the substrate with the catalyst, predict the stereochemical outcome of a reaction, and elucidate the role of various reaction parameters. While specific studies on this compound are still emerging, the methodologies applied to similar catalytic systems offer a clear roadmap for future investigations. Such integrated approaches will be instrumental in optimizing existing catalytic systems and in the de novo design of more efficient and selective catalysts for the transformation of this and related α-keto acids.

Expansion of Synthetic Utility towards Diverse Chemical Scaffolds and Methodologies

This compound represents a versatile starting material for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals. organic-chemistry.orgiipseries.org Research is increasingly focused on leveraging its reactive keto and carboxylic acid functionalities to construct diverse chemical scaffolds.

One promising avenue is the synthesis of substituted oxazoles . The reaction of α-keto acids with various reagents can lead to the formation of the oxazole (B20620) ring, a privileged scaffold in medicinal chemistry. caltech.eduslideshare.netorganic-chemistry.orgnih.govresearchgate.net For example, methods involving the condensation of α-keto acids with sources of nitrogen are being explored. Another area of significant interest is the synthesis of quinolines . The Friedländer annulation and related methodologies, which involve the reaction of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, could potentially be adapted for use with derivatives of this compound to produce novel quinoline (B57606) structures. organic-chemistry.orgiipseries.orgnih.govnih.govresearchgate.net The development of one-pot and multicomponent reactions starting from this α-keto acid is a key goal to enhance synthetic efficiency and atom economy.

Table 2: Potential Heterocyclic Scaffolds from α-Keto Acid Precursors

Heterocyclic ScaffoldGeneral Synthetic ApproachPotential Application
OxazolesCondensation with nitrogen sources (e.g., urea, amides). caltech.eduslideshare.netorganic-chemistry.orgnih.govresearchgate.netMedicinal chemistry, materials science.
QuinolinesFriedländer annulation and related cyclization reactions. organic-chemistry.orgiipseries.orgnih.govnih.govresearchgate.netPharmaceuticals, agrochemicals.
PyrazolesCyclocondensation with hydrazine (B178648) derivatives. nih.govDrug discovery, functional materials.
ThiazolidinonesReaction with aminothiols. nih.govAntimicrobial agents, various therapeutic areas.

Exploration of New Biocatalytic Pathways and Their Chemical Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of new enzymes and whole-cell systems for the transformation of this compound is a rapidly advancing field. A primary focus is the stereoselective reduction to produce enantiopure 2-hydroxy-2-(4-isopropylphenyl)acetic acid.

A variety of microorganisms, particularly from the Lactobacillus genus, are known to possess oxidoreductases capable of reducing α-keto acids with high enantioselectivity. nih.govnih.gov These biocatalytic reductions are attractive due to their mild reaction conditions, high selectivity, and reduced environmental impact. Research is ongoing to identify and engineer enzymes with improved substrate scope, activity, and stability for industrial applications. Chemoenzymatic synthesis, which combines the advantages of both chemical and biological catalysts in a single synthetic sequence, is also a promising strategy. organic-chemistry.org For instance, a chemical step could be used to synthesize the α-keto acid, followed by a biocatalytic step for its stereoselective reduction.

Table 3: Biocatalytic Transformations of α-Keto Acids

Biocatalyst TypeTransformationSubstrate ClassKey Advantages
Lactobacillus sp.Stereoselective reductionα-Keto acidsHigh enantioselectivity, mild conditions. nih.govnih.gov
OxidoreductasesAsymmetric reductionProchiral ketonesProduction of chiral alcohols. nih.gov
P450 MonooxygenasesRegio-specific oxidationVarious scaffoldsC-H functionalization for drug precursors. organic-chemistry.org

Process Intensification and Scalability in Industrial Synthesis of Related Compounds

For any potential industrial application of this compound or its derivatives, the development of scalable and efficient manufacturing processes is paramount. Process intensification, which aims to create smaller, cleaner, and more energy-efficient processes, is a key focus of modern chemical engineering.

Q & A

Q. What are the common synthetic routes for 2-(4-Isopropylphenyl)-2-oxoacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted aromatic amines and oxalyl derivatives. For example, analogous compounds like 2-(Methylamino)-2-oxoacetic acid are synthesized via reaction of ethyl oxalyl chloride with methylamine, followed by hydrolysis . To optimize yields for this compound, consider varying:
  • Temperature : Elevated temperatures (60–80°C) may enhance reaction rates but risk decomposition.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) can stabilize intermediates.
    Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural elucidation relies on:
  • ¹H NMR : Peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.8–3.2 ppm, septet for CH) and aromatic protons (δ 7.2–8.0 ppm, multiplet for phenyl ring) . The oxoacetic acid moiety shows a carbonyl proton at δ 8.1–8.5 ppm.
  • IR Spectroscopy : Strong C=O stretching vibrations near 1700–1750 cm⁻¹ for both the ketone and carboxylic acid groups .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., between oxoacetic acid and the aromatic ring), as seen in analogs like 2-(3-Fluorophenyl)-2-oxoacetic acid .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols for structurally similar oxoacetic acids include:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for solid handling to minimize inhalation of particulates. Local exhaust ventilation (capture velocity ≥0.5 m/s) is critical .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) . Toxicity data (e.g., acute dermal toxicity, Category 4 per CLP) should guide risk assessments .

Advanced Research Questions

Q. What factors influence the tautomeric equilibrium of this compound, and how can this be studied experimentally?

  • Methodological Answer : Tautomerism between keto and enol forms is influenced by:
  • Solvent Effects : Polar solvents stabilize the keto form via hydrogen bonding, while nonpolar solvents favor enol tautomers .
  • Substituent Effects : Electron-donating groups (e.g., isopropyl) on the phenyl ring may stabilize the keto form through resonance.
    Experimental approaches:
  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., δ 12–14 ppm for enolic -OH) across temperatures.
  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomers .

Q. How does the isopropylphenyl substituent affect the compound’s reactivity in catalytic or coordination chemistry applications?

  • Methodological Answer : The bulky isopropyl group enhances steric hindrance, which can:
  • Modulate Ligand Behavior : In coordination complexes, steric bulk may limit metal center accessibility, altering catalytic activity. For example, 2-(Methylamino)-2-oxoacetic acid forms stable Cu(II) complexes via N,O-chelation .
  • Influence Reactivity : Electron-donating isopropyl groups increase electron density on the phenyl ring, potentially accelerating electrophilic substitution reactions (e.g., nitration) .
    Experimental validation: Compare catalytic performance (e.g., turnover frequency) with analogs like 2-(4-Chlorophenyl)-2-oxoacetic acid .

Q. What computational methods are used to predict the electronic properties of this compound, and how do these correlate with experimental data?

  • Methodological Answer : Key computational strategies:
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to determine HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Compare with experimental UV-Vis spectra (λmax ~250–300 nm for π→π* transitions) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends, validated via experimental HPLC solubility assays .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

  • Methodological Answer : Contradictions often arise from differing experimental conditions. Resolve via:
  • Standardized Protocols : Measure solubility in buffered solutions (pH 4–10) at 25°C using shake-flask methods.
  • pKa Determination : Use potentiometric titration (e.g., GLpKa instrument) under inert atmosphere to avoid CO₂ interference. Compare with computational pKa predictions (e.g., ACD/Labs) .
    For example, analogs like 2-(Methylamino)-2-oxoacetic acid exhibit dual pKa values (~2.1 and ~4.5) due to sequential deprotonation .

Q. What strategies are effective in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Derivatization approaches:
  • Amide Formation : React with primary/secondary amines (e.g., benzylamine) using EDC/HOBt coupling in DMF .
  • Esterification : Treat with methanol/H₂SO₄ to generate methyl esters for improved lipid solubility .
  • Halogenation : Introduce halogens (e.g., Cl, F) via electrophilic substitution to study electronic effects on bioactivity .
    Purity assessment: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

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